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molecular formula C6H8O3 B1229946 2-Propenoic acid, polymer with 2-propenal CAS No. 28349-72-6

2-Propenoic acid, polymer with 2-propenal

Cat. No. B1229946
M. Wt: 128.13 g/mol
InChI Key: ORSLXQZSKCIHDH-UHFFFAOYSA-N
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Patent
US04017364

Procedure details

A mixture containing 450 ml of degassed oxygen-free water, 60 ml of freshly distilled acrolein, 9 ml of acrylic acid, 6.6 ml of a solution of water oxygenated to 30 % and 12 ml of 2 N sulphuric acid, is prepared in a nitrogen atmosphere. 150 ml of a 2.75 % solution of sodium nitrite in degassed water is then progressively added over a period of about 40 minutes. On completion of the reaction, the pH-value is between 3 and 4 and the copolymer is present in precipitated form. After filtration, the precipitate is washed first with a solution of 0.002 M hydrochloric acid and then with acetone and dried. 7.75 g of the required copolymer are thus obtained. The presence of free aldehyde groups is detected by measuring the reducing power by the method J. S. Thompson et al already referred to in the text. In addition, the presence of free acid groups is detected by titration. It is found that 14 % by weight of the copolymer is in the form of free aldehyde groups and 17.6 % in the form of free acid groups.
Quantity
450 mL
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=O.[CH:3]([CH:5]=[CH2:6])=[O:4].[C:7]([OH:11])(=[O:10])[CH:8]=[CH2:9].N([O-])=O.[Na+]>O>[CH:3]([CH:5]=[CH2:6])=[O:4].[C:7]([OH:11])(=[O:10])[CH:8]=[CH2:9] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
450 mL
Type
reactant
Smiles
O=O
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
9 mL
Type
reactant
Smiles
C(C=C)(=O)O
Name
solution
Quantity
6.6 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
oxygenated to 30 % and 12 ml of 2 N sulphuric acid
CUSTOM
Type
CUSTOM
Details
is prepared in a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
On completion of the reaction
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the precipitate is washed first with a solution of 0.002 M hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with acetone and dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=C.C(C=C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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